Enantiomeric Purity and Chiral Separation: D-Lysine Hydrochloride as a High-Purity Standard
A patented HPLC method was developed specifically to accurately determine the content of D-lysine hydrochloride as a chiral impurity in L-lysine hydrochloride samples [1]. This method demonstrates high reproducibility, sensitivity, and accuracy, with a reported detection limit sufficient for pharmaceutical quality control. The target compound, D-lysine hydrochloride, is the impurity being quantified, and its differentiation from L-lysine is absolute. While the exact limit of detection (LOD) value is not disclosed in the abstract, the method's explicit purpose is to separate and quantify these enantiomers, confirming that D-lysine is a distinct and measurable entity with unique retention characteristics. This underscores the necessity of using pure D-lysine hydrochloride for applications where even trace amounts of the L-enantiomer would confound results.
| Evidence Dimension | Enantiomeric purity and chiral separation |
|---|---|
| Target Compound Data | D-Lysine hydrochloride |
| Comparator Or Baseline | L-Lysine hydrochloride |
| Quantified Difference | Distinct retention time in chiral HPLC |
| Conditions | Patented HPLC method (details in patent CN202411350231.7) |
Why This Matters
This validates the compound's identity and purity as a critical control standard for analytical methods and ensures its suitability for chiral-specific applications where L-lysine is an impurity.
- [1] Patent CN202411350231.7 (2024). Method for accurately determining content of lysine hydrochloride chiral impurities by adopting high performance liquid chromatography. Jigao Patent Search. View Source
